molecular formula C18H18ClN3O2S2 B12131894 N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12131894
M. Wt: 407.9 g/mol
InChI Key: GXNRYLDOYJWLRH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated aromatic ring, a thienopyrimidine moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thienopyrimidine core: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step could involve the reaction of the thienopyrimidine intermediate with a suitable thiol reagent.

    Acylation: The final step might involve the acylation of the sulfanyl intermediate with 4-chloro-2-methylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thienopyrimidine moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted aromatic derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups and the structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H18ClN3O2S2

Molecular Weight

407.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H18ClN3O2S2/c1-9-7-12(19)5-6-13(9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23)

InChI Key

GXNRYLDOYJWLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

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